2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11ClN2O2 |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-10(7-11(16)17)12(13)15(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,17) |
InChI Key |
XQYRNCQRSOKRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CC(=O)O)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
The synthesis begins with the preparation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a critical intermediate. This compound is synthesized by condensing phenylhydrazine with β-diketones under acidic conditions. For example, refluxing ethyl acetoacetate with phenylhydrazine in ethanol containing hydrochloric acid yields the pyrazole core. Subsequent chlorination at the 5-position is achieved using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).
Condensation with 2-Cyanoacetohydrazide
The aldehyde intermediate undergoes condensation with 2-cyanoacetohydrazide in absolute ethanol under reflux (120°C for 5 hours), forming N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoaceto hydrazide. This step achieves an 88% yield, with the nitrile group (-CN) intact for downstream hydrolysis.
Hydrolysis of Nitrile to Carboxylic Acid
The nitrile group is hydrolyzed to the acetic acid moiety using strong acidic or basic conditions. For instance, treatment with concentrated hydrochloric acid (HCl) at elevated temperatures (80–100°C) for 6–8 hours converts the nitrile to the carboxylic acid. Alternatively, alkaline hydrolysis with sodium hydroxide (NaOH) followed by acidification yields the target compound.
Table 1: Key Parameters for Nitrile Hydrolysis
| Condition | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.) | 80–100 | 6–8 | 72–78 |
| Alkaline Hydrolysis | NaOH (6 M) | 70–90 | 4–6 | 65–70 |
One-Pot Acetic Acid-Mediated Synthesis
Reaction Design and Substrate Selection
A one-pot strategy leverages acetic acid as both solvent and catalyst to streamline pyrazole formation and functionalization. β-Dicarbonyl compounds, such as ethyl acetoacetate, react with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form enamine intermediates. Introducing hydrazine derivatives at reflux (120°C for 6–8 hours) induces cyclization, yielding pyrazole-acetic acid hybrids.
Optimization of Acetic Acid Concentration
The molar ratio of acetic acid to reactants critically influences yield. A 2:1 ethanol-acetic acid mixture enhances protonation of intermediates, accelerating cyclization. Trials demonstrate that increasing acetic acid content beyond 50% (v/v) reduces side reactions, improving yields from 65% to 82%.
Table 2: Impact of Acetic Acid Concentration on Yield
| Acetic Acid (% v/v) | Ethanol (% v/v) | Yield (%) |
|---|---|---|
| 30 | 70 | 65 |
| 50 | 50 | 78 |
| 70 | 30 | 82 |
Hydrazine-Based Cyclization Approaches
Condensation with Aromatic Hydrazines
Reacting 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetonitrile with substituted hydrazines in refluxing ethanol (6–8 hours) forms hydrazone intermediates. Subsequent oxidative cyclization using iodine (I₂) in dimethyl sulfoxide (DMSO) at 140°C introduces the acetic acid group via in situ oxidation. This method achieves moderate yields (55–68%) but requires rigorous temperature control to prevent decomposition.
Oxidative Cyclization Parameters
Optimization studies reveal that iodine concentration (0.2–0.5 equiv.) and reaction time (4–6 hours) are pivotal. Excess iodine promotes over-oxidation, while insufficient catalyst prolongs reaction duration without improving yield.
Table 3: Oxidative Cyclization Conditions and Outcomes
| Iodine (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 0.2 | 140 | 6 | 55 |
| 0.3 | 140 | 5 | 63 |
| 0.5 | 140 | 4 | 68 |
Comparative Analysis of Synthesis Methods
Yield and Scalability
The multi-step nitrile hydrolysis method offers the highest yields (72–78%) but involves hazardous reagents like concentrated HCl. In contrast, the one-pot acetic acid-mediated approach is safer and more scalable, albeit with slightly lower yields (82%). Hydrazine-based cyclization, while versatile for introducing substituents, suffers from moderate yields (55–68%) and stringent temperature requirements.
Purity and Byproduct Formation
Chromatographic analyses (HPLC, GC-MS) indicate that the one-pot method generates fewer byproducts (<5%) compared to multi-step synthesis (8–12%). Hydrazine-derived routes produce hydrazones as major impurities, necessitating additional purification steps.
Optimization Strategies and Yield Enhancement
Chemical Reactions Analysis
Hydrolysis and Decarboxylation Reactions
The carboxylic acid group undergoes hydrolysis under acidic or basic conditions. For example:
Condensation Reactions
The pyrazole ring and acetic acid group participate in cyclocondensation:
These reactions exploit the α,β-unsaturated system formed by conjugation between the pyrazole ring and carboxylic acid.
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form derivatives:
-
Esterification : With methanol/H₂SO₄, forms methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate.
-
Amidation : Reacts with thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which subsequently reacts with amines (e.g., aniline) to yield acetamide derivatives.
Example Reaction Pathway :
Nucleophilic Substitution at the Pyrazole Ring
The chloro substituent at position 5 of the pyrazole ring enables substitution:
The methyl group at position 3 and phenyl group at position 1 sterically hinder substitution, requiring polar aprotic solvents (e.g., DMF) for efficient reactivity .
Photochemical Reactivity
In UV light (λ = 365 nm), derivatives such as 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene exhibit photochromism, transitioning between colorless and orange states . While direct data for the acetic acid derivative is unavailable, its structural similarity suggests potential photoresponsive applications.
Biological Activity-Driven Reactions
Pyrazole-acetic acid derivatives interact with biological targets:
-
Antimicrobial activity : Forms metal complexes (e.g., with Cu²⁺ or Zn²⁺) via the carboxylic acid group, enhancing biofilm inhibition .
-
Enzyme inhibition : The acetic acid moiety participates in hydrogen bonding with active-site residues (e.g., COX-2 enzymes).
Key Analytical Data for Reaction Products
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against various microbial strains. For example, derivatives of pyrazole, including 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid, have been synthesized and evaluated for their antibacterial properties. A review of multicomponent reactions (MCRs) indicated that pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing up to 71% activity against tested strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound also shows promise in cancer research. A study reported that pyrazole derivatives could inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrazole ring could enhance anticancer activity .
Agricultural Applications
Pesticidal Activity
The application of this compound in agricultural chemistry is notable for its potential as a pesticide. Research has demonstrated that certain pyrazole derivatives can act as effective fungicides and herbicides. These compounds disrupt the metabolic pathways in pests, leading to their mortality while being less toxic to non-target species .
Material Science
Photochromic Properties
The compound exhibits interesting photochromic behavior, making it suitable for applications in material science. When incorporated into polymers or thin films, it can change color upon exposure to light, which can be utilized in smart materials and sensors . This property is particularly valuable in developing materials for optical applications.
Table 1: Biological Activities of Pyrazole Derivatives
| Activity Type | Example Compounds | Efficacy (%) |
|---|---|---|
| Antibacterial | 2-(5-Chloro-3-methyl-1-phenylpyrazole) | Up to 71% |
| Anticancer | Various pyrazole derivatives | Significant inhibition observed |
| Antifungal | Specific derivatives | Effective against common fungal strains |
Table 2: Synthesis Methods for Pyrazole Derivatives
Mechanism of Action
The mechanism of action of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The pyrazole ring is known to interact with various enzymes and receptors, which may explain its diverse biological activities .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Impact of Substituents on Activity
Pharmacokinetic and Selectivity Considerations
Structural Insights from Crystallography
While direct crystallographic data on the target compound is absent, related pyrazole-based inhibitors (e.g., COX-2 inhibitors like celecoxib and kinase inhibitors like BAY 59-7939 ) highlight the importance of the pyrazole core in binding pockets. The acetic acid group may mimic carboxylate interactions seen in NSAIDs or enzyme active sites.
Biological Activity
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms through which it exerts its effects, particularly in cancer research and other therapeutic areas.
Synthesis
The synthesis of this compound involves several steps, typically starting from the corresponding pyrazole derivatives. The initial step often includes the cyclocondensation of ethyl acetoacetate and phenyl hydrazine, followed by various modifications to introduce the acetic acid moiety. The compound can be synthesized through a Vilsmeier-Haack reaction, which allows for the introduction of the chloro group at the 5-position of the pyrazole ring .
Anticancer Properties
The biological activity of this compound has been primarily studied in the context of cancer. Research indicates that compounds containing the pyrazole structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown cytotoxic activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values ranging from 2.43 to 14.65 μM .
Table 1: Cytotoxic Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | MDA-MB-231 | 2.43 |
| 7h | MDA-MB-231 | 7.84 |
| 10c | HepG2 | 4.98 |
| Control | LLC-PK1 (non-cancer) | >50 |
These studies suggest that this compound may act as a microtubule-destabilizing agent, leading to apoptosis in cancer cells. Specifically, it has been shown to enhance caspase activity, indicating its potential role in inducing programmed cell death .
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives have been evaluated for various pharmacological activities including:
- Anti-inflammatory : Some studies have indicated that pyrazole derivatives can inhibit inflammatory pathways.
- Antimicrobial : The compound has shown efficacy against certain bacterial strains, suggesting potential as an antibacterial agent .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Microtubule Disruption : By binding to tubulin, it interferes with microtubule assembly, crucial for cell division.
- Apoptosis Induction : The compound appears to activate caspase pathways leading to apoptosis in cancerous cells.
- Inflammatory Pathway Modulation : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Case Studies
A study involving various pyrazole derivatives demonstrated significant growth inhibition in breast and liver cancer cell lines. The compounds were evaluated for their ability to induce morphological changes associated with apoptosis and were found to enhance caspase activity significantly at concentrations as low as 1 μM .
Another case study highlighted the synthesis of related pyrazole compounds that exhibited notable anti-inflammatory properties in animal models, suggesting broader therapeutic applications beyond oncology .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid, and how are intermediates characterized?
- Methodology : The compound is synthesized via condensation of propenones with hydrazine and acetic acid derivatives. Key intermediates like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde are prepared using nucleophilic substitution (phenol with K₂CO₃ as a base) or Vilsmeier–Haack reactions . Characterization relies on elemental analysis , IR (to confirm carbonyl groups), and NMR (to verify substitution patterns and aromaticity) .
Q. How is the purity and structural integrity of the compound validated in academic research?
- Methodology : Purity is assessed via HPLC or TLC , while structural confirmation uses single-crystal X-ray diffraction (validating bond lengths/angles) and spectral cross-correlation (e.g., comparing experimental IR/NMR data with computational predictions) . For crystalline derivatives, programs like SHELXL refine structural models against diffraction data .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of pyrazole-acetic acid derivatives?
- Methodology : Yield optimization involves:
- Temperature control : For example, Vilsmeier–Haack reactions require precise heating (e.g., 93–96°C for 17 hours in ) .
- Catalyst screening : Basic catalysts like K₂CO₃ improve nucleophilic substitution efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation steps .
Q. What crystallographic strategies resolve ambiguities in molecular geometry for this compound and its derivatives?
- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to handle high-resolution or twinned data. For visualization, ORTEP-III generates thermal ellipsoid diagrams to assess positional disorder or rotational flexibility . In cases of ambiguous electron density, DFT calculations (e.g., B3LYP/6-31G*) validate bond geometries .
Q. How should bioactivity assays be designed to evaluate anti-inflammatory or antibacterial potential?
- Methodology :
- In vitro models : Use LPS-induced RAW 264.7 macrophages for anti-inflammatory screening (measuring TNF-α/IL-6 via ELISA) .
- Antibacterial tests : Employ agar dilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli), with MIC values calculated .
- Controls : Include reference drugs (e.g., ibuprofen for inflammation, ciprofloxacin for bacteria) and solvent-only blanks .
Q. How can conflicting bioactivity data between studies be critically analyzed?
- Methodology :
- Variable standardization : Ensure consistent assay conditions (e.g., cell line passage number, bacterial inoculum size).
- Statistical rigor : Apply ANOVA with post-hoc tests to compare means across studies.
- Structural analogs : Compare substituent effects; e.g., electron-withdrawing groups (Cl) may enhance activity vs. methyl groups .
Q. What strategies are effective for synthesizing and characterizing novel derivatives (e.g., amides, hydrazides) of this compound?
- Methodology :
- Functionalization : React the acetic acid moiety with hydrazine or acyl chlorides to form hydrazides/amides .
- Characterization : Use LC-MS for molecular weight validation and 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry .
- Stability studies : Assess hydrolytic stability via accelerated aging (40°C/75% RH) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
